

Comparative Analysis of Olverembatinib (GZD856) Side Effect Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GZD856

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This guide provides a detailed comparative analysis of the side effect profile of olverembatinib (formerly **GZD856**), a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI), against other established TKIs used in the treatment of Chronic Myeloid Leukemia (CML). The information is compiled from clinical trial data and peer-reviewed publications to support informed research and development decisions.

Introduction to Olverembatinib (GZD856)

Olverembatinib is a potent, orally bioavailable Bcr-Abl TKI designed to overcome resistance to previous generations of inhibitors, particularly the T315I mutation. Its efficacy has been demonstrated in clinical trials, making a thorough understanding of its safety profile crucial for its therapeutic positioning.

Comparative Side Effect Profiles

The following tables summarize the incidence of common treatment-related adverse events (TRAEs) for olverembatinib and other FDA-approved Bcr-Abl TKIs. Data is primarily sourced from pivotal clinical trials and prescribing information. It is important to note that direct comparison of adverse event rates across different trials can be challenging due to variations in study design, patient populations, and duration of follow-up.

Non-Hematologic Adverse Events

Adverse Event	Olverembatinib (HQP1351)	Imatinib	Nilotinib	Dasatinib	Ponatinib	Bosutinib
Gastrointestinal						
Diarrhea	Low	29% ^[1]	7%	59% ^[2]	Low	84% ^[3]
Nausea	Low	27% ^[1]	13%	52% ^[2]	Low	46% ^[4]
Vomiting	Low	Low	7%	30% ^[2]	Low	37% ^[4]
Abdominal Pain	Low	Low	Low	17% ^[2]	33.3% ^[5]	40% ^[4]
Dermatologic						
Skin Hyperpigmentation	84.2%	Low	Low	Low	Low	Low
Rash	Low	33.9% ^[6]	11.8% ^[5]	11-35% ^[2] ^[7]	26.9% ^[5]	46% ^[4]
Metabolic						
Hypertriglyceridemia	57.6%	Low	Low	Low	Low	Low
Hyperbilirubinemia	41.8%	Low	14.1% ^[5]	Low	Low	Low
Elevated Liver Transaminases	35.8%	Low	21.2% (ALT) ^[8]	Low	Low	30.6% (ALT) ^[9]
Renal						
Proteinuria	50.9%	Low	Low	18% ^[2]	Low	Low

Constitutional						
Fatigue	Low	13% [1]	Low	Low	Low	Low
Cardiovascular						
Fluid Retention/Edema	Low	23% (eyelid), 22% (peripheral) [1]	Low	High (including pleural effusion) [10]	Low	Low
Arterial Occlusive Events	Low	Low	Increased Risk [11]	Low	20% [12]	Low
Other						
Hypocalcemia	38.8%	Low	Low	Low	Low	Low

Hematologic Adverse Events

Adverse Event (Grade 3/4)	Olverembatinib (HQP1351)	Imatinib	Nilotinib	Dasatinib	Ponatinib	Bosutinib
Thrombocytopenia	51.5%	10%	21.2% [8]	19% [2]	39.7% [13]	30% [4]
Anemia	23.0%	10%	14.1% [5]	10% [2]	28.2% [5]	14% [4]
Neutropenia	11.5%	7%	Low	21% [2]	Low	14% [4]
Leukopenia	20.6%	Low	Low	Low	Low	Low

Experimental Protocols

The safety and tolerability of olverembatinib were evaluated in open-label, multicenter phase 1/2 trials (NCT03883087, NCT03883100).[\[14\]](#)[\[15\]](#)

- **Patient Population:** Adult patients with TKI-resistant Chronic Myeloid Leukemia in Chronic Phase (CML-CP) and Accelerated Phase (CML-AP), including those with the T315I mutation.
- **Dosing Regimen:** Olverembatinib was administered orally once every other day in 28-day cycles. Dose escalation was performed in the phase 1 part to determine the maximum tolerated dose and recommended phase 2 dose (RP2D).[\[14\]](#)[\[16\]](#) The RP2D was determined to be 40 mg.[\[14\]](#)[\[16\]](#)
- **Adverse Event Monitoring and Grading:** Adverse events were continuously monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[\[17\]](#) The CTCAE provides a standardized methodology for reporting and grading the severity of adverse events in cancer clinical trials, ensuring consistency and comparability of safety data.[\[18\]](#)[\[19\]](#)[\[20\]](#) Grades range from 1 (mild) to 5 (death related to adverse event).[\[19\]](#)[\[20\]](#)
- **Safety Assessments:** Included regular monitoring of complete blood counts with differential, serum chemistries, and physical examinations. These were performed weekly for the first two cycles, every other week for cycles 3 and 4, and monthly thereafter.[\[17\]](#)

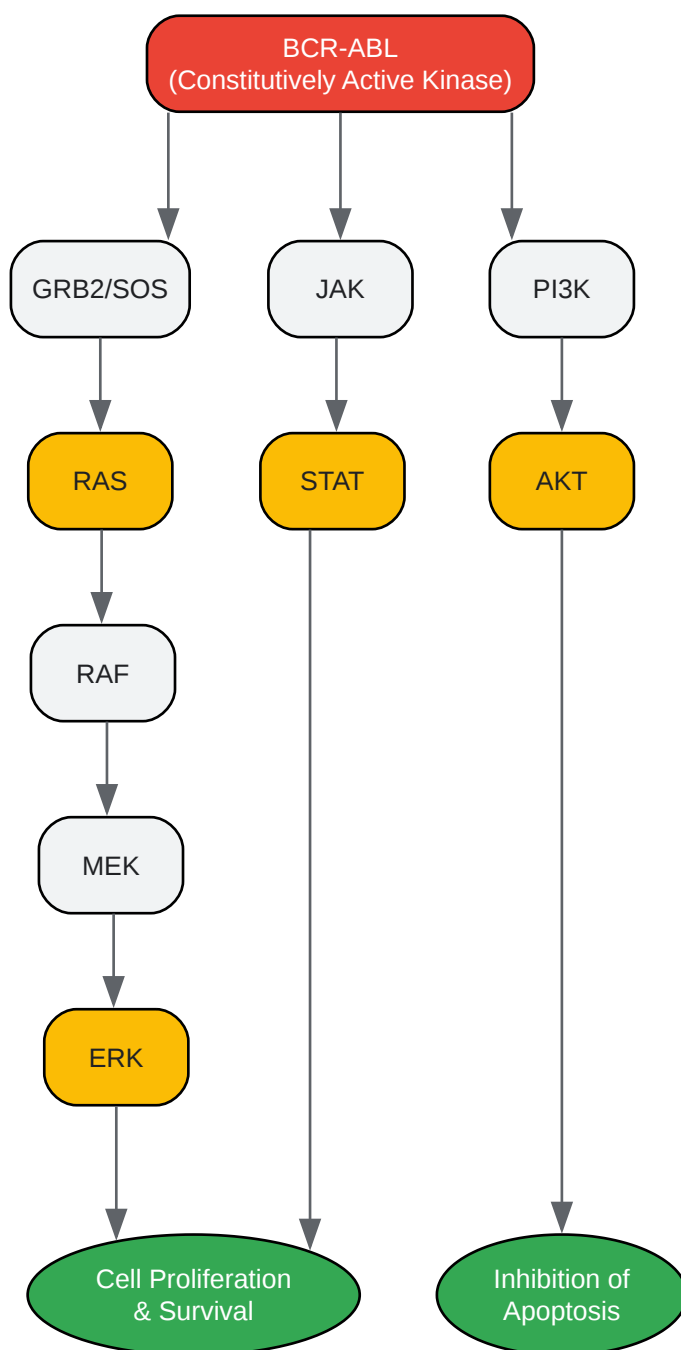
The side effect data for the comparator drugs were also collected from clinical trials where adverse events were graded using standardized criteria, most commonly the CTCAE.

Signaling Pathways and Mechanism of Action

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[\[2\]](#)[\[21\]](#)[\[22\]](#) Key pathways include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.

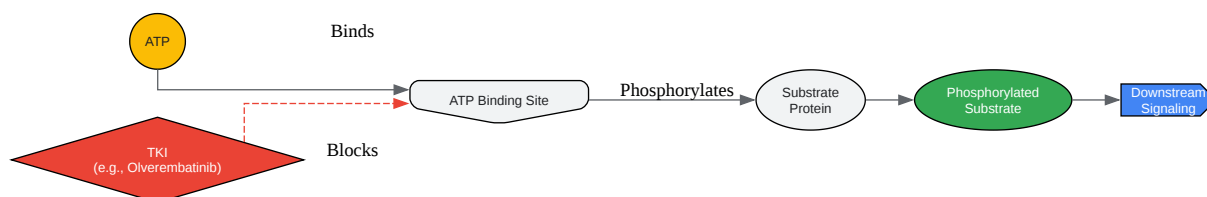
Tyrosine kinase inhibitors, including olverembatinib, function by competitively binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling.[\[21\]](#)[\[22\]](#)

Below are diagrams illustrating the Bcr-Abl signaling pathway and the general mechanism of TKI inhibition.



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Caption: Bcr-Abl downstream signaling pathways in CML.



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Caption: General mechanism of action of Bcr-Abl TKIs.

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- To cite this document: BenchChem. [Comparative Analysis of Olverembatinib (GZD856) Side Effect Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576677#comparative-analysis-of-gzd856-side-effect-profile]

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